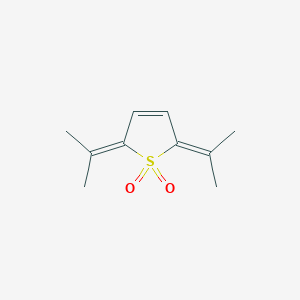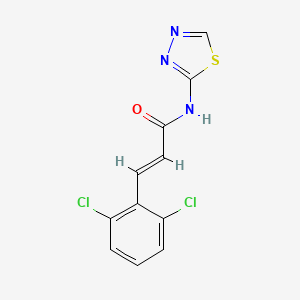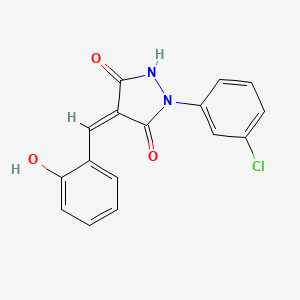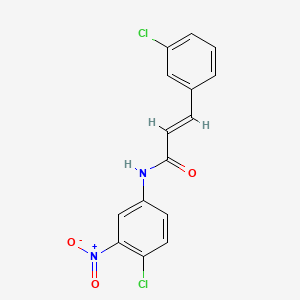
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. CNPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 343.74 g/mol.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. Studies have also shown that this compound can affect the expression of various genes involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for the development of biosensors and other analytical techniques. However, the use of this compound in laboratory experiments is limited by its cytotoxicity and potential side effects, which can affect the accuracy and reliability of the results.
Future Directions
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, including the development of novel biosensors and other analytical tools for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine. Finally, more research is needed to explore the potential environmental impacts of this compound and its potential use in agriculture and other fields.
Synthesis Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline and 3-chlorocinnamaldehyde in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for the development of biosensors and other analytical tools.
Another area of research where this compound has shown potential is in the field of cancer therapy. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for the development of novel cancer therapeutics.
Properties
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWDJGZORSQND-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)

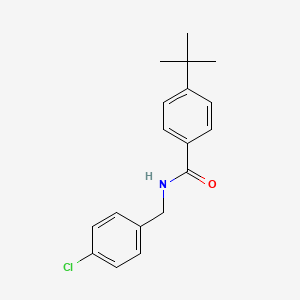

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
